1-[2-(4-methylphenoxy)ethyl]-4-[5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine
Description
This compound features a thieno[2,3-d]pyrimidine core substituted at position 5 with a thiophen-2-yl group and at position 4 with a piperazine moiety. The piperazine is further modified with a 2-(4-methylphenoxy)ethyl side chain. Thienopyrimidines are known for their pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c1-17-4-6-18(7-5-17)28-13-12-26-8-10-27(11-9-26)22-21-19(20-3-2-14-29-20)15-30-23(21)25-16-24-22/h2-7,14-16H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFMBXTCGGDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-methylphenoxy)ethyl]-4-[5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine core substituted with a thieno[2,3-d]pyrimidine moiety and a 4-methylphenoxyethyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study screening a library of drugs on multicellular spheroids identified promising candidates that included derivatives of piperazine and thieno[2,3-d]pyrimidine. These compounds demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antidepressant Effects
Piperazine derivatives are known for their role as serotonin reuptake inhibitors (SSRIs). Research indicates that compounds with similar structures to this compound can selectively inhibit serotonin reuptake, potentially reducing symptoms of depression while minimizing side effects associated with traditional SSRIs .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Reuptake Inhibition : The compound's structural similarity to known SSRIs suggests it may interact with serotonin transporters (SERT), enhancing serotonin availability in the synaptic cleft.
- Apoptosis Induction : Studies have shown that thieno[2,3-d]pyrimidine derivatives can activate apoptotic pathways in cancer cells, leading to decreased viability .
- Cell Cycle Modulation : The presence of the thiophene ring may influence cell cycle progression, allowing for targeted therapeutic effects against rapidly dividing cancer cells.
Study on Anticancer Properties
In a recent study published in Pharmaceutical Research, researchers explored the anticancer effects of various thieno[2,3-d]pyrimidine derivatives. The study demonstrated that these compounds exhibited cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 5.0 | Breast Carcinoma |
| B | 7.5 | Lung Carcinoma |
| C | 6.0 | Colon Carcinoma |
| D | 4.0 | Prostate Carcinoma |
Study on Antidepressant Activity
Another significant study investigated the antidepressant potential of piperazine derivatives. It found that certain modifications to the piperazine structure could enhance selectivity for SERT while reducing side effects commonly associated with SSRIs. This highlights the potential for developing new antidepressants based on the structure of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Structural and Functional Insights
- Thiophene vs. Chlorophenyl Substituents : The thiophen-2-yl group in the target compound may enhance π-π stacking in kinase binding pockets compared to 4-chlorophenyl in and . This could improve selectivity for tyrosine kinases .
- Piperazine Modifications: The 2-(4-methylphenoxy)ethyl side chain increases steric bulk compared to bis-aryl () or trifluoromethylphenyl () groups.
- Activity Profile: Thieno[2,3-d]pyrimidinones () show potent Pim-1 kinase inhibition (IC₅₀: 2.1–8.7 µM), suggesting the target compound’s thienopyrimidine core could share similar mechanisms. However, the absence of a carbonyl group at position 4 (replaced by piperazine) may alter binding affinity .
Pharmacokinetic and Metabolic Considerations
- Metabolism: Piperazine-containing compounds (e.g., SK3530 in ) undergo N-dealkylation, hydroxylation, and glucuronidation. The target compound’s phenoxyethyl group may undergo oxidative cleavage, generating 4-methylphenol derivatives .
- Solubility: The piperazine moiety improves aqueous solubility compared to non-polar analogs like ’s bis-aryl derivatives. LogP values for similar thienopyrimidines range from 2.5–4.0, aligning with drug-like properties .
Q & A
What synthetic methodologies are recommended for the preparation of 1-[2-(4-methylphenoxy)ethyl]-4-[5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine?
Basic
The synthesis involves multi-step organic reactions, starting with the functionalization of the piperazine core. Key steps include:
- Piperazine Substitution : Introduce the 4-methylphenoxyethyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Thieno[2,3-d]pyrimidine Coupling : Attach the thiophen-2-yl-substituted thieno[2,3-d]pyrimidin-4-yl moiety using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures ≥95% purity. Reaction progress is monitored via thin-layer chromatography (TLC) .
How should researchers confirm the structural integrity of this compound after synthesis?
Basic
Structural validation requires a combination of spectroscopic and spectrometric techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton and carbon environments, with specific attention to piperazine ring protons (δ 2.5–3.5 ppm) and thiophene/thienopyrimidine aromatic signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1600 cm (C=N stretching) and ~1250 cm (C-O-C ether linkage) confirm functional groups .
What strategies can be employed to optimize reaction yields during the synthesis of this compound?
Advanced
Yield optimization involves systematic parameter tuning:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene/THF mixtures improve cross-coupling efficiency .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) with ligand optimization (e.g., XPhos) increase coupling reaction rates and yields .
- Temperature Control : Stepwise heating (e.g., 60–80°C for thienopyrimidine coupling) minimizes side reactions. Microwave-assisted synthesis may reduce reaction times .
- Workup Protocols : Acid-base extraction removes unreacted starting materials, while recrystallization from ethanol/water mixtures improves crystallinity .
How can researchers resolve discrepancies in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
Advanced
Addressing inconsistencies requires:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability. For example, MIC values for antimicrobial activity should be tested against reference strains (e.g., S. aureus ATCC 25923) .
- Purity Verification : Impurities >2% can skew bioactivity results. Quantify purity via HPLC with UV detection at 254 nm .
- Mechanistic Studies : Compare binding affinities (e.g., via surface plasmon resonance) to target proteins (e.g., kinase enzymes) to differentiate true activity from assay artifacts .
What analytical techniques are critical for assessing the thermal stability of this compound under pharmaceutical formulation conditions?
Advanced
Thermal stability profiling involves:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (T) and residual solvent content. A typical run (25–400°C, 10°C/min) identifies mass loss events .
- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting points) and amorphous/crystalline content. Heating rates of 5–10°C/min under nitrogen prevent oxidation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed piperazine rings) are identified via LC-MS .
What computational methods are suitable for predicting the binding modes of this compound with biological targets?
Advanced
Structure-activity relationship (SAR) studies leverage:
- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts interactions with targets like kinases or GPCRs. Focus on key residues (e.g., ATP-binding pocket residues in kinase targets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories. RMSD/RMSF analyses quantify conformational changes .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding free energies, correlating with experimental IC values .
How can researchers mitigate solubility challenges during in vitro bioactivity assays?
Advanced
Strategies include:
- Co-solvent Systems : Use DMSO (≤1% v/v) with aqueous buffers (e.g., PBS) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm size via sonication) to enhance aqueous dispersion .
- pH Adjustment : For ionizable groups (e.g., piperazine), prepare stock solutions at pH 4–5 (acetate buffer) to improve solubility .
What are the key considerations for designing SAR studies on this compound’s thiophene and thienopyrimidine moieties?
Advanced
Focus on substituent effects:
- Thiophene Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance π-π stacking with hydrophobic binding pockets .
- Thienopyrimidine Substitutions : Replace the 4-position piperazine with morpholine or piperidine to compare steric and electronic effects .
- Bioisosteric Replacements : Substitute thiophene with furan or pyrrole to assess heterocycle-specific interactions .
How should researchers validate the selectivity of this compound against off-target proteins?
Advanced
Employ:
- Panel Screening : Test against 50–100 related targets (e.g., kinase panels) at 10 µM. Selectivity indices (SI = IC off-target / IC on-target) >100 indicate high specificity .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cells by monitoring thermal stabilization of the intended protein .
- CRISPR Knockout Models : Use target gene-knockout cell lines to verify activity loss, confirming on-target effects .
What are the recommended protocols for stability-indicating method development in HPLC analysis?
Advanced
Critical parameters include:
- Column Selection : C18 columns (150 mm × 4.6 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile gradients resolve degradation products .
- Forced Degradation : Expose the compound to heat (80°C), acid (0.1N HCl), base (0.1N NaOH), and UV light (254 nm) to generate degradation markers .
- Validation : Assess linearity (R >0.999), precision (%RSD <2%), and LOD/LOQ (≤0.1 µg/mL) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
